Cas no 2229406-69-1 (5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine)

5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine is a versatile heterocyclic compound with unique electronic properties. Its substitution pattern, characterized by a bromine atom and difluorophenyl group, offers distinct reactivity and stability. This compound finds applications in organic synthesis, serving as a valuable intermediate in the creation of complex organic molecules. Its structural integrity and functional groups facilitate various chemical transformations, making it a crucial tool in medicinal chemistry research.
5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine structure
2229406-69-1 structure
商品名:5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
CAS番号:2229406-69-1
MF:C9H6BrF2N3
メガワット:274.06484746933
CID:6399574
PubChem ID:165667757

5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
    • 2229406-69-1
    • EN300-1923989
    • インチ: 1S/C9H6BrF2N3/c10-4-1-5(11)8(6(12)2-4)7-3-14-9(13)15-7/h1-3H,(H3,13,14,15)
    • InChIKey: FGOVUDQCELDLBV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=C(C=1)F)C1=CN=C(N)N1)F

計算された属性

  • せいみつぶんしりょう: 272.97132g/mol
  • どういたいしつりょう: 272.97132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 54.7Ų

5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1923989-0.5g
5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
2229406-69-1
0.5g
$1124.0 2023-09-17
Enamine
EN300-1923989-0.1g
5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
2229406-69-1
0.1g
$1031.0 2023-09-17
Enamine
EN300-1923989-10.0g
5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
2229406-69-1
10g
$5037.0 2023-06-01
Enamine
EN300-1923989-10g
5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
2229406-69-1
10g
$5037.0 2023-09-17
Enamine
EN300-1923989-1.0g
5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
2229406-69-1
1g
$1172.0 2023-06-01
Enamine
EN300-1923989-5g
5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
2229406-69-1
5g
$3396.0 2023-09-17
Enamine
EN300-1923989-5.0g
5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
2229406-69-1
5g
$3396.0 2023-06-01
Enamine
EN300-1923989-0.25g
5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
2229406-69-1
0.25g
$1078.0 2023-09-17
Enamine
EN300-1923989-2.5g
5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
2229406-69-1
2.5g
$2295.0 2023-09-17
Enamine
EN300-1923989-0.05g
5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine
2229406-69-1
0.05g
$983.0 2023-09-17

5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine 関連文献

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5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amineに関する追加情報

Introduction to 5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine (CAS No. 2229406-69-1)

5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2229406-69-1, belongs to the imidazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its 4-bromo-2,6-difluorophenyl substituent, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and drug discovery efforts.

The imidazole ring in 5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine is a core structural motif that is frequently encountered in biologically active molecules. Imidazole derivatives have been extensively studied due to their role as key components in various natural products and pharmacologically relevant compounds. The presence of fluorine atoms at the 2,6-difluorophenyl position introduces additional electronic and steric effects, which can modulate the compound's reactivity and binding affinity to biological targets. The bromine atom at the 4-position further enhances the compound's utility as a building block for medicinal chemistry campaigns by providing a reactive site for further functionalization.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of 5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine as a lead compound for drug development. Studies have demonstrated that the combination of fluorine and bromine substituents can significantly influence the pharmacokinetic properties of imidazole derivatives, including their solubility, metabolic stability, and binding interactions with biological macromolecules. These insights have been instrumental in designing novel compounds with improved therapeutic profiles.

In the realm of medicinal chemistry, the synthesis of 5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine has been optimized through various synthetic routes to ensure high yield and purity. Modern synthetic methodologies often employ transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which facilitate the introduction of bromine and fluorine substituents into the aromatic ring. These techniques not only enhance the efficiency of synthesis but also allow for greater control over regioselectivity, ensuring that the desired substitution pattern is achieved.

The biological activity of 5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine has been investigated in several preclinical studies. Research indicates that this compound exhibits promising interactions with enzymes and receptors involved in critical biological pathways. For instance, studies have explored its potential as an inhibitor of certain kinases and other enzymes implicated in cancer progression. The unique structural features of this molecule contribute to its ability to modulate these targets effectively, making it a candidate for further development into a therapeutic agent.

One notable aspect of 5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine is its potential as a tool compound for mechanistic studies in biochemical research. The presence of both bromine and fluorine atoms allows researchers to probe reaction mechanisms through isotopic labeling experiments and other spectroscopic techniques. These studies can provide valuable insights into how this compound interacts with biological systems at the molecular level, which is essential for rational drug design.

The pharmaceutical industry has shown increasing interest in imidazole derivatives due to their broad spectrum of biological activities. 5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine represents an example of how structural modifications can lead to novel compounds with enhanced pharmacological properties. By leveraging advanced synthetic strategies and computational tools, researchers can rapidly screen large libraries of imidazole derivatives to identify those with optimal activity profiles.

In conclusion, 5-(4-bromo-2,6-difluorophenyl)-1H-imidazol-2-amine (CAS No. 2229406-69-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it a versatile scaffold for drug discovery efforts aimed at developing new therapeutic agents. As research in this field continues to evolve, compounds like this are expected to play a crucial role in advancing our understanding of biological processes and developing innovative treatments for various diseases.

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